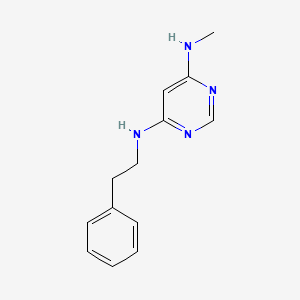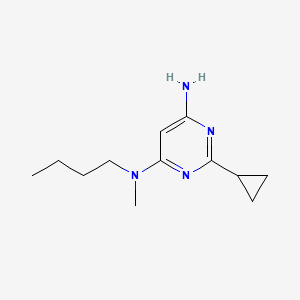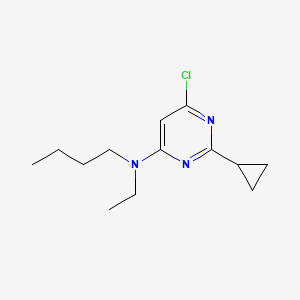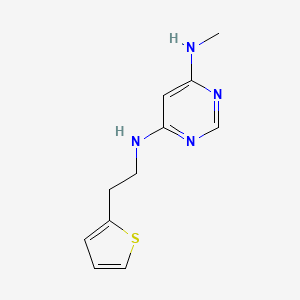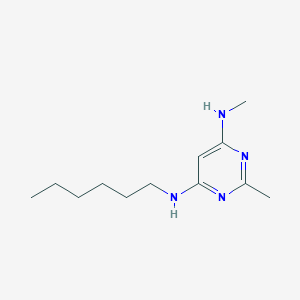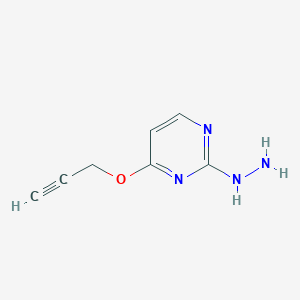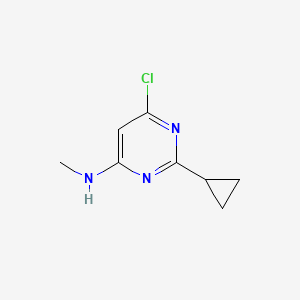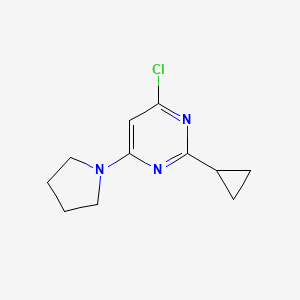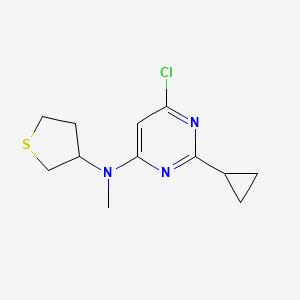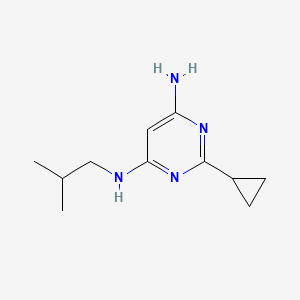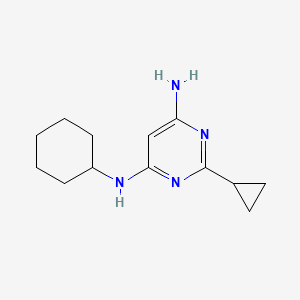
7-クロロ-4-メチル-2,3-ジヒドロ-1H-インドール-2,3-ジオン
概要
説明
“7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione” is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has been considered for many organic and pharmaceutical chemists . The synthesis of “7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione” has been carried out from 2,3-dihydroindole .Molecular Structure Analysis
The molecular structure of “7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione” consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione” include a molecular weight of 195.6 .科学的研究の応用
がん治療
7-クロロ-4-メチル-2,3-ジヒドロ-1H-インドール-2,3-ジオンを含むインドール誘導体は、様々な種類のがん治療における可能性について広範囲にわたって研究されてきました。これらの化合物は、がん細胞の増殖を妨げ、アポトーシスを誘導する可能性があります。 細胞生物学およびがん細胞の治療におけるこれらの役割は、非常に興味深いものです .
微生物感染症治療
インドール誘導体の抗菌特性は、細菌およびウイルス感染症に対する新しい治療法の開発において価値があります。 研究により、これらの化合物は、さまざまな微生物に対して効果的であることが示されており、感染症の治療の進歩に貢献しています .
神経変性疾患
インドールは、アルツハイマー病などの神経変性疾患の治療に役立つ神経保護特性を有することが知られています。 これらの化合物が神経経路を調節する能力は、治療的用途のための有望な道を開きます .
心臓血管疾患
一部のインドール誘導体は、心臓血管疾患の治療薬として特定されています。 これらの化合物は、血圧調節および心臓リズム管理に影響を与える可能性があり、心臓関連疾患に対する新薬の開発に役立つ可能性があります .
複雑な分子の合成
7-クロロ-4-メチル-2,3-ジヒドロ-1H-インドール-2,3-ジオンは、複雑な有機分子の合成におけるビルディングブロックとして役立ちます。 その反応性により、さまざまな構造を作成でき、創薬や材料科学など、さまざまな化学的用途に使用できます .
酵素阻害
インドール誘導体は、糖尿病合併症の発症に関与するアルドース還元酵素などの特定の酵素を阻害する能力について評価されてきました。 酵素活性を調節することにより、これらの化合物は、糖尿病とその関連疾患に対する新しい治療法につながる可能性があります .
Safety and Hazards
The safety information for “7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione” includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
作用機序
Target of Action
The primary targets of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione are COX-1 and COX-2 enzymes, as well as β-catenin . These targets play a crucial role in inflammation and cell proliferation processes.
Mode of Action
7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione interacts with its targets by inhibiting the activity of COX-1 and COX-2 enzymes, and β-catenin . This interaction results in the reduction of inflammation and cell proliferation.
Biochemical Pathways
The compound 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione affects the cyclooxygenase pathway, which is involved in the production of prostaglandins, compounds that play a key role in inflammation. By inhibiting COX-1 and COX-2, the production of these prostaglandins is reduced . Additionally, by inhibiting β-catenin, the compound affects the Wnt signaling pathway, which is involved in cell proliferation and differentiation .
Pharmacokinetics
Like other indole derivatives, it is expected to have good bioavailability .
Result of Action
The molecular and cellular effects of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione’s action include reduced inflammation due to decreased prostaglandin production, and potentially reduced cell proliferation due to its effect on the Wnt signaling pathway .
生化学分析
Biochemical Properties
7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The exact nature of these interactions can vary depending on the specific biological context.
Cellular Effects
The effects of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in inflammation and cancer . Additionally, they can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their functions. For instance, indole derivatives have been shown to inhibit enzymes involved in viral replication, thereby exhibiting antiviral activity . Additionally, these compounds can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under laboratory conditions, but their activity can decrease over time due to degradation . Long-term studies have shown that these compounds can have sustained effects on cellular function, including prolonged inhibition of viral replication or sustained anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as antiviral or anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including cellular toxicity or organ damage. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome.
Metabolic Pathways
7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that catalyze its metabolism, leading to the formation of metabolites . These metabolic pathways can influence the compound’s activity and duration of action. For example, the metabolism of indole derivatives can result in the formation of active metabolites that contribute to their biological effects.
Transport and Distribution
The transport and distribution of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione within cells and tissues are critical for its activity. This compound can interact with transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of the compound within specific tissues or cellular compartments can influence its biological effects. For instance, indole derivatives that accumulate in viral-infected cells can exhibit enhanced antiviral activity.
Subcellular Localization
The subcellular localization of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization within specific subcellular regions can influence its interactions with biomolecules and its overall biological activity. For example, indole derivatives that localize to the nucleus can modulate gene expression by interacting with nuclear receptors or transcription factors.
特性
IUPAC Name |
7-chloro-4-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-4-2-3-5(10)7-6(4)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUWWCOQJNSGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


